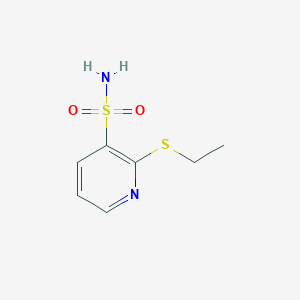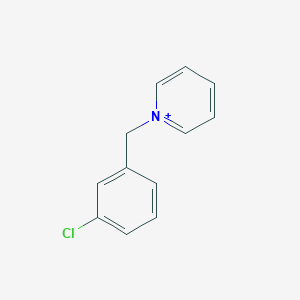![molecular formula C14H12ClN3OS B231698 4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)
4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CMPTB and is synthesized using a specific method. The aim of
Mécanisme D'action
The mechanism of action of CMPTB involves its ability to target specific signaling pathways in cells. CMPTB has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2 activity, CMPTB can disrupt these processes and inhibit the growth of cancer cells. In addition, CMPTB has been shown to have antioxidant and anti-inflammatory effects, which contribute to its neuroprotective and anti-inflammatory properties.
Biochemical and Physiological Effects:
CMPTB has been shown to have several biochemical and physiological effects, including inhibition of CK2 activity, reduction of oxidative stress, and inhibition of pro-inflammatory cytokine production. In addition, CMPTB has been shown to induce cell cycle arrest and apoptosis in cancer cells, which contributes to its anti-cancer properties. CMPTB has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMPTB in lab experiments is its specificity for CK2 inhibition. This allows researchers to selectively target CK2 activity without affecting other cellular processes. Another advantage of CMPTB is its potential for use in combination therapy with other anti-cancer drugs. However, one limitation of CMPTB is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on CMPTB. One area of interest is the development of more effective methods for synthesizing CMPTB. Another future direction is the investigation of CMPTB's potential for use in combination therapy with other anti-cancer drugs. In addition, further research is needed to elucidate the mechanisms underlying CMPTB's neuroprotective and anti-inflammatory effects. Finally, the potential applications of CMPTB in other scientific research fields, such as infectious diseases and autoimmune disorders, warrant further investigation.
Méthodes De Synthèse
The synthesis of CMPTB involves several steps, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The 4-chlorobenzoyl chloride is then reacted with 6-methyl-2-pyridinecarboxamide in the presence of triethylamine to form the intermediate product, 4-chloro-N-(6-methylpyridin-2-yl)benzamide. Finally, the intermediate product is reacted with thiourea to form 4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide.
Applications De Recherche Scientifique
CMPTB has shown potential in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, CMPTB has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neurodegenerative diseases, CMPTB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common feature of many diseases, and CMPTB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C14H12ClN3OS |
|---|---|
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-3-2-4-12(16-9)17-14(20)18-13(19)10-5-7-11(15)8-6-10/h2-8H,1H3,(H2,16,17,18,19,20) |
Clé InChI |
CFFLRWMAYJYPSO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)


![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![N-{6-[(3-methylphenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B231652.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)


![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)


